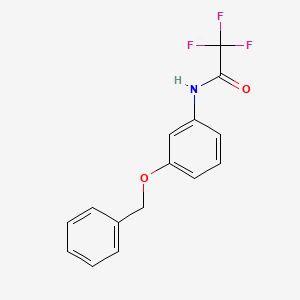

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide

Description

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a benzyloxy-substituted phenyl group at the 3-position. The benzyloxy group (–OCH₂C₆H₅) introduces steric bulk and electron-donating properties, while the trifluoroacetamide (–NHCOCF₃) moiety provides strong electron-withdrawing characteristics.

Properties

Molecular Formula |

C15H12F3NO2 |

|---|---|

Molecular Weight |

295.26 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(3-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C15H12F3NO2/c16-15(17,18)14(20)19-12-7-4-8-13(9-12)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |

InChI Key |

NGXYSMHKGNYTDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-(benzyloxy)aniline with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:

Starting Materials: 3-(Benzyloxy)aniline and trifluoroacetic anhydride.

Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane at room temperature.

Procedure: The 3-(benzyloxy)aniline is dissolved in the solvent, followed by the addition of trifluoroacetic anhydride and pyridine. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The trifluoroacetamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst such as iron (Fe).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, while the benzyloxy group can facilitate interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide with structurally related trifluoroacetamide and acetamide derivatives, highlighting key differences in substituents, molecular features, and applications.

Key Structural and Functional Insights

Substituent Effects :

- Benzyloxy vs. Alkoxy/Heterocyclic Groups : The benzyloxy group in the target compound offers greater steric hindrance and lipophilicity compared to smaller alkoxy groups (e.g., isopropoxy in flutolanil) or rigid heterocycles (e.g., benzoxazole in ). This may influence membrane permeability in bioactive applications .

- Trifluoroacetamide vs. Benzamide/Thioacetamide : The trifluoroacetamide group (–NHCOCF₃) is more hydrolytically stable than benzamide (–NHCOC₆H₅) or thioacetamide (–NHCSSH) derivatives, making it suitable for prolonged biological activity or harsh synthetic conditions .

Applications :

- Agrochemicals : Flutolanil () demonstrates the utility of trifluoromethylbenzamide derivatives in fungicides. The target compound’s benzyloxy group could similarly enhance pesticidal activity via improved leaf adhesion.

- Coordination Chemistry : highlights trifluoroacetamide’s role in forming metal complexes, suggesting the target compound could serve as a ligand for catalytic or sensing applications.

Biological Activity

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroacetamide moiety is particularly noteworthy for its interactions with biological systems, which may lead to various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide can be characterized by its molecular formula . The presence of the benzyloxy group and the trifluoroacetamide moiety contributes to its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Benzyloxy Group | Enhances lipophilicity and stability |

| Trifluoroacetamide | Imparts potential biological activity |

| Aromatic Rings | Contributes to π-π stacking interactions |

The mechanism of action of N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It is hypothesized that the compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For instance, similar compounds have shown potential as enzyme inhibitors or modulators of signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with trifluoroacetamide groups often exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of related compounds, suggesting that N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide could similarly possess such activity.

Case Studies

- Antitumor Activity : A comparative study on similar trifluoroacetamide derivatives revealed promising antitumor activity against various cancer cell lines. The structural motifs were found to be critical in enhancing cytotoxic effects.

- Enzyme Inhibition : Another investigation highlighted the potential of benzyloxy-substituted compounds as inhibitors of specific enzymes involved in metabolic pathways. This suggests that N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide might exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of benzyloxy-substituted compounds. The results indicated that the presence of both the benzyloxy group and the trifluoroacetamide moiety is essential for maximizing biological activity.

Key Findings:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antitumor | 15 |

| Compound B | Antimicrobial | 25 |

| N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.